molecular formula C18H30O8S B14344187 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol CAS No. 98269-27-3

4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol

Cat. No.: B14344187
CAS No.: 98269-27-3
M. Wt: 406.5 g/mol
InChI Key: YBMGTVFZVKCRJF-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol is a complex organic compound that combines the properties of a sulfonic acid and an ether. The compound is characterized by the presence of a 4-methylbenzenesulfonic acid moiety and a long chain of ethoxy groups terminated by an allyl ether. This unique structure imparts specific chemical and physical properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol typically involves multiple steps:

    Formation of 4-Methylbenzenesulfonic Acid: This can be achieved through the sulfonation of toluene using sulfuric acid or oleum.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl ether group, leading to the formation of epoxides or aldehydes.

    Reduction: Reduction reactions can target the sulfonic acid group, converting it to a sulfonate or sulfinate.

    Substitution: The aromatic ring of the 4-methylbenzenesulfonic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Sulfonates or sulfinates.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the preparation of polymers and surfactants.

    Biology: Investigated for its potential as a biochemical probe or modifier due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent or in the formulation of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its surfactant properties.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol is largely dependent on its functional groups:

    Sulfonic Acid Group: Acts as a strong acid, capable of donating protons and participating in acid-catalyzed reactions.

    Ether Linkages: Provide flexibility and solubility, allowing the compound to interact with various molecular targets.

    Allyl Ether Group:

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonic acid: Shares the sulfonic acid moiety but lacks the extended ether chain.

    Polyethylene glycol (PEG): Contains similar ethoxy linkages but lacks the sulfonic acid and allyl ether groups.

    Allyl ethers: Share the allyl ether functionality but differ in the presence of the sulfonic acid group.

Uniqueness

The combination of a sulfonic acid group, extended ethoxy chain, and allyl ether functionality makes 4-Methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol unique. This structure imparts specific chemical reactivity and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

98269-27-3

Molecular Formula

C18H30O8S

Molecular Weight

406.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;2-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]ethanol

InChI

InChI=1S/C11H22O5.C7H8O3S/c1-2-4-13-6-8-15-10-11-16-9-7-14-5-3-12;1-6-2-4-7(5-3-6)11(8,9)10/h2,12H,1,3-11H2;2-5H,1H3,(H,8,9,10)

InChI Key

YBMGTVFZVKCRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCOCCOCCOCCO

Origin of Product

United States

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